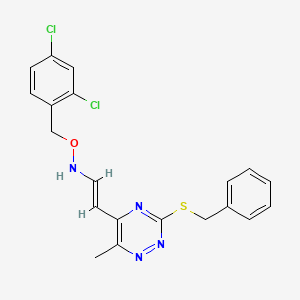
3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H18Cl2N4OS and its molecular weight is 433.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a member of the triazine class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H18Cl2N4OS
- Molecular Weight : 392.32 g/mol
- IUPAC Name : this compound
The presence of the benzylsulfanyl group contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Antifungal Properties : Similar to other triazines, it may inhibit ergosterol biosynthesis by targeting cytochrome P450 enzymes in fungi.
- Anticancer Effects : The compound's potential to modulate signaling pathways related to inflammation and cell proliferation suggests a role in cancer treatment.
Antimicrobial and Antifungal Studies
A series of studies have evaluated the antimicrobial and antifungal efficacy of various triazine derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values indicate the potency against specific pathogens.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 4 | |
| Aspergillus niger | 32 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of triazine derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The target compound was shown to have comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria . -
Fungal Resistance Mechanism :
Research indicated that triazine compounds could induce changes in fungal gene expression related to resistance mechanisms. This study highlighted the importance of understanding how these compounds affect fungal metabolism and growth . -
Cancer Cell Line Studies :
In vitro studies on cancer cell lines revealed that the compound inhibits cell proliferation through apoptosis induction mechanisms. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .
Research Findings Summary
Recent research has focused on the synthesis and characterization of various triazine derivatives, including this compound. Key findings include:
- Synthesis Methods : The compound can be synthesized through multi-step reactions involving appropriate precursors and reagents under controlled conditions.
- Biological Evaluation : Extensive testing has confirmed its potential as an antimicrobial and antifungal agent while showing promise in anticancer applications.
Propriétés
IUPAC Name |
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,4-dichlorophenyl)methoxy]ethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-14-19(9-10-23-27-12-16-7-8-17(21)11-18(16)22)24-20(26-25-14)28-13-15-5-3-2-4-6-15/h2-11,23H,12-13H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXRQMRAQORODI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














